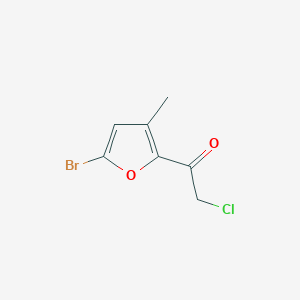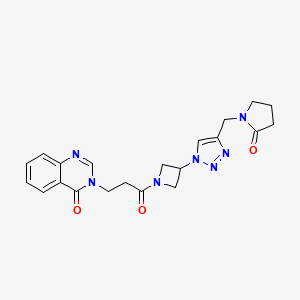
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8BrNO2Na. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and methyl substituents on the pyridine ring, which can influence its reactivity and applications in various fields.
作用機序
Target of Action
The compound Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate is a derivative of pyridine . Pyridine derivatives have been found to exhibit a wide range of pharmacological activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), indicating that these cells could be a primary target .
Mode of Action
Similar pyridine derivatives have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may interact with its targets to inhibit certain cellular processes, leading to anti-fibrotic activities .
Biochemical Pathways
For instance, some pyridine derivatives have been found to exhibit anti-fibrosis activity, indicating that they may affect pathways related to fibrosis .
Result of Action
Similar pyridine derivatives have been found to exhibit anti-fibrotic activities . This suggests that the compound may have potential therapeutic effects in the treatment of fibrosis.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then be reacted with sodium acetate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .
科学的研究の応用
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate.
2-Chloro-6-methylpyridine: Another precursor used in the bromination step.
Pyridine Derivatives: Compounds with similar structures but different substituents, such as 2-methylpyridine or 3-bromopyridine.
特性
IUPAC Name |
sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.Na/c1-5-2-3-6(9)7(10-5)4-8(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXGRZYFNSSBQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrNNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746699.png)
![2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2746701.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B2746703.png)

![2,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2746706.png)


![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)
![N-cyclopentyl-2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2746721.png)

